2,3-Dihidroxipirimidina

Descripción general

Descripción

2,3-Dihydroxypyridine is a dihydroxypyridine in which the two hydroxy groups are located at positions 2 and 3 . It is a khaki to grey or brown crystalline powder .

Synthesis Analysis

The synthesis of 2,3-dihydropyridines can be predicted through Ir(iii)-catalysed reaction of unsaturated oximes with alkenes . The simulated catalytic cycle consists of several elementary reactions, such as reversible acetate-assisted metalation–deprotonation, migratory insertion of the alkene, pivaloyl transfer, and reductive elimination .

Chemical Reactions Analysis

2,3-Dihydroxypyridine (DHP) was used in the synthesis of DHP loaded amberlite XAD-2 via azo coupler. It was also used in the synthesis of new macromolecular chelators by loading DHP on cellulose via linkers .

Physical And Chemical Properties Analysis

2,3-Dihydroxypyridine has a molecular weight of 111.1 . It has a melting point of 245 °C (dec.) (lit.), a boiling point of 208.19°C (rough estimate), and a density of 1.3113 (rough estimate) . It is soluble in water .

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Piridina

DHP sirve como un material de partida importante para la síntesis de derivados de piridina. Utilizando reacciones catalizadas por Ir(III) con oximas insaturadas y alquenos, DHP puede sintetizarse . Estos derivados son cruciales en los productos farmacéuticos, mostrando el papel de DHP en el desarrollo de fármacos.

Quelación de Iones Metálicos y Enriquecimiento

Se ha desarrollado celulosa cargada con DHP como un quelante macromolecular para el enriquecimiento de metales . Esta aplicación es significativa en la química ambiental para la detección y eliminación de iones metálicos de las fuentes de agua, contribuyendo a las tecnologías de purificación del agua.

Extracción en Fase Sólida (SPE)

Las propiedades quelantes de DHP lo hacen adecuado para SPE, un método utilizado para preconcentrar iones metálicos antes de su determinación por espectrometría de absorción atómica . Esto es particularmente útil en la química analítica para mejorar los límites de detección de varios iones metálicos.

Catálisis

Los derivados de DHP se han empleado como catalizadores en la síntesis orgánica. Los estudios teóricos predicen que DHP puede utilizarse en reacciones catalizadas por Ir(III) para procesos de síntesis eficientes y selectivos . Esta aplicación subraya el papel de DHP en la facilitación de reacciones químicas complejas.

Ciencia de los Materiales

Se han investigado los materiales modificados con DHP, como la celulosa, por sus capacidades de sorción y su posible uso en ciencia de los materiales . Estos materiales se pueden aplicar en el desarrollo de sensores, filtros y otros dispositivos que requieren la unión de moléculas específicas.

Safety and Hazards

Mecanismo De Acción

Target of Action

2,3-Dihydroxypyridine (DHP) primarily targets voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .

Mode of Action

DHP works by binding to and blocking these calcium channels . By blocking these channels, DHP is able to decrease blood vessel contraction, leading to a sustained vasodilation . In turn, vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Biochemical Pathways

The biochemical pathways affected by DHP involve the regulation of calcium ion entry into muscle cells. The blockage of calcium channels by DHP leads to decreased muscular contraction of blood vessels, resulting in vasodilation . This vasodilation reduces vascular resistance, leading to a decrease in blood pressure .

Pharmacokinetics

It’s known that dhp is used in the synthesis of new macromolecular chelators by loading dhp on cellulose via linkers .

Result of Action

The primary result of DHP’s action is the reduction of blood pressure due to vasodilation . This is achieved through the blockage of calcium channels, which decreases muscular contraction of blood vessels .

Análisis Bioquímico

Biochemical Properties

2,3-Dihydroxypyridine interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the demethylation pathway of nicotine degradation in fungi, interacting with cytochrome P450 monooxygenases, FAD-containing amine oxidase, molybdenum cofactor-containing hydroxylase, and NADH-dependent and FAD-containing hydroxylase .

Cellular Effects

2,3-Dihydroxypyridine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is involved in the nicotine degradation pathway in Aspergillus oryzae 112822, a process that involves complex regulation networks, including detoxification, transport, and oxidative stress response .

Molecular Mechanism

The molecular mechanism of 2,3-Dihydroxypyridine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in the nicotine degradation pathway, 2,3-Dihydroxypyridine is hydroxylated to form 2-hydroxy-N-methylnicotinamide, which degrades into a novel nicotine metabolite with the formation of carbamic acid .

Dosage Effects in Animal Models

The effects of 2,3-Dihydroxypyridine vary with different dosages in animal models. For instance, in Thai swamp buffaloes and Murrah buffaloes, the effects of leucaena (which contains 2,3-Dihydroxypyridine) on the animals varied with the proportion of leucaena in the diet .

Metabolic Pathways

2,3-Dihydroxypyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For example, it is involved in the nicotine degradation pathway in Aspergillus oryzae 112822 .

Propiedades

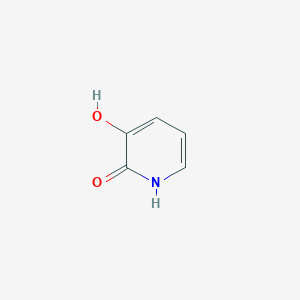

IUPAC Name |

3-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOZGYRTNQBSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051782 | |

| Record name | 3-Hydroxy-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown powder; [Alfa Aesar MSDS] | |

| Record name | 2,3-Dihydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16867-04-2, 84719-32-4 | |

| Record name | 2,3-Dihydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16867-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pyridinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84719-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016867042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIHYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinone, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HY4BCJ130 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)

![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)

![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)